molecular formula C10H16N2O11P2 B1193119 5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine

5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine

Cat. No. B1193119
M. Wt: 402.19 g/mol
InChI Key: PDEGDTTUBZXACY-ZOQUXTDFSA-N
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Scientific Research Applications

MRS2782 has a wide range of scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to study the binding interactions with metal ions.

    Biology: It is used to investigate the role of nucleotide analogs in cellular processes.

    Medicine: It is used in the development of potential therapeutic agents targeting specific biological pathways.

    Industry: It is used in the production of specialized chemicals and materials.

Preparation Methods

The synthesis of MRS2782 involves several steps, starting with the preparation of uridine derivatives. The key synthetic route includes the formation of a methylene-diphosphate linkage. The reaction conditions typically involve the use of phosphorylating agents and protective groups to ensure the selective formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

MRS2782 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Mechanism of Action

The mechanism of action of MRS2782 involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

MRS2782 is unique compared to other similar compounds due to its specific chemical structure and biological activity. Similar compounds include other nucleotide analogs, such as adenosine-5’-α,β-methylene-diphosphate and guanosine-5’-α,β-methylene-diphosphate. These compounds share similar structural features but differ in their specific interactions with biological targets .

properties

Molecular Formula

C10H16N2O11P2

Molecular Weight

402.19 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C10H16N2O11P2/c13-6-1-2-12(10(16)11-6)9-8(15)7(14)5(23-9)3-22-25(20,21)4-24(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H,20,21)(H,11,13,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1

InChI Key

PDEGDTTUBZXACY-ZOQUXTDFSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)O)O)O)O

SMILES

OP(CP(O[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@H](O)[C@@H]1O)(OC)=O)(O)=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(CP(=O)(O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MRS2782;  MRS 2782;  MRS-2782.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine
Reactant of Route 2
Reactant of Route 2
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine
Reactant of Route 3
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine
Reactant of Route 4
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine
Reactant of Route 5
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine
Reactant of Route 6
5'-O-[(S)-Hydroxy(Phosphonomethyl)phosphoryl]uridine

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